molecular formula C16H18N2O3S B2910031 2-(2-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896298-09-2

2-(2-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2910031
CAS No.: 896298-09-2
M. Wt: 318.39
InChI Key: CNQCIUZDQMYAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a benzamide derivative featuring a thiophene core substituted with methyl groups at the N, 4, and 5 positions, coupled with a 2-methoxybenzamido moiety. The methoxy group on the benzamido moiety likely enhances solubility and modulates electronic effects, while the trimethylthiophene scaffold may influence steric interactions and metabolic stability.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-7-5-6-8-12(11)21-4/h5-8H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCIUZDQMYAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Bioactivity

Benzamido Group Modifications
  • 4-Chlorophenoxyacetamido (Compound 27c, ): The chloro substituent is electron-withdrawing, enhancing antibiofilm activity (BIC₅₀ = 0.01 µM against C. albicans) .
  • Ethylsulfanylbenzamido (BF26314, ): The ethylsulfanyl group increases lipophilicity (Mol.
Thiophene Core Modifications
  • Tetrahydrobenzo[b]thiophene (Compounds 23–26, ) : The saturated ring system in these compounds enhances rigidity, which may improve selectivity in antibacterial mechanisms .

Physicochemical and Structural Properties

Property Target Compound BF26314 () Compound 27c ()
Molecular Weight 400.54 (as per ) 348.48 ~500 (estimated)
Key Functional Groups 2-Methoxybenzamido, N,4,5-trimethyl Ethylsulfanylbenzamido 4-Chlorophenoxyacetamido
Solubility Predictors Methoxy enhances aqueous solubility Ethylsulfanyl increases lipophilicity Chloro reduces solubility
Hydrogen Bonding Methoxy and carboxamide groups Sulfur participates in weak bonds Chloro and ester groups dominate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.